4-Bromo-2-hydroxybenzoic Acid

Catalog No.
S665194
CAS No.
1666-28-0
M.F
C7H5BrO3
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-hydroxybenzoic Acid

CAS Number

1666-28-0

Product Name

4-Bromo-2-hydroxybenzoic Acid

IUPAC Name

4-bromo-2-hydroxybenzoic acid

Molecular Formula

C7H5BrO3

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)

InChI Key

FYAKLZKQJDBBKW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)O

Synthesis and Characterization

Studies have explored different methods for synthesizing 4-bromo-2-hydroxybenzoic acid. One common approach involves the bromination of salicylic acid, which is a precursor molecule. Researchers have also investigated alternative synthesis routes using various catalysts and reaction conditions [].

The characterization of 4-bromo-2-hydroxybenzoic acid involves various techniques to determine its properties and structure. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

4-Bromo-2-hydroxybenzoic acid, with the chemical formula C₇H₅BrO₃ and a molecular weight of 217.02 g/mol, is an aromatic compound characterized by the presence of both bromine and hydroxyl functional groups on a benzoic acid backbone. It appears as a solid at room temperature and exhibits stability under normal conditions but decomposes into phenol and carbon dioxide upon rapid heating . The compound has a melting point of 164-165 °C and a predicted boiling point of approximately 330.2 °C .

Typical of carboxylic acids and aromatic compounds. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler aromatic compounds.

A typical synthesis route involves the bromination of 3-hydroxybenzoic acid using bromine in acetic acid, where sulfuric acid acts as a catalyst .

The synthesis of 4-Bromo-2-hydroxybenzoic acid can be achieved through several methods, including:

  • Bromination of 3-Hydroxybenzoic Acid:
    • A mixture of 3-hydroxybenzoic acid, acetic acid, and sulfuric acid is treated with bromine at elevated temperatures. The product is then extracted and purified .
  • Copper(II) Bromide Method:
    • This method involves using copper(II) bromide in acetonitrile with 4-aminosalicylic acid as a precursor .
  • Alternative Synthetic Routes:
    • Various other synthetic pathways are documented in literature, offering different yields and purity levels depending on the reagents and conditions used.

4-Bromo-2-hydroxybenzoic acid finds applications across multiple fields:

  • Pharmaceuticals: As an intermediate for drug development.
  • Rubber Industry: As an anti-scorch agent to enhance processing stability.
  • Ultraviolet Absorbers: Utilized in formulations needing UV protection.
  • Foaming Agents: Employed in producing foams for various applications .

Several compounds share structural similarities with 4-Bromo-2-hydroxybenzoic acid, each possessing unique properties:

Compound NameCAS NumberSimilarityNotable Features
Methyl 4-bromo-2-hydroxybenzoate22717-56-20.93Methyl ester derivative; used in pharmaceuticals.
3,5-Dibromo-2-hydroxybenzoic acid3147-55-50.93Contains two bromine atoms; enhanced reactivity.
4-Bromo-2-methoxy-6-methylbenzoic acid877149-08-10.89Methoxy group addition alters solubility and activity.
2-Bromo-4-hydroxybenzoic acid147972030.89Structural isomer; different biological activity profile.

The uniqueness of 4-Bromo-2-hydroxybenzoic acid lies in its specific arrangement of functional groups, which influences its reactivity and application potential compared to these similar compounds.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (61.54%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1666-28-0

Wikipedia

4-Bromo-2-hydroxybenzoic acid

Dates

Last modified: 08-15-2023

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